N-(but-3-yn-1-yl)hydroxylamine hydrochloride
Description
Properties
Molecular Formula |
C4H8ClNO |
|---|---|
Molecular Weight |
121.56 g/mol |
IUPAC Name |
N-but-3-ynylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H7NO.ClH/c1-2-3-4-5-6;/h1,5-6H,3-4H2;1H |
InChI Key |
UWGYZXYMTNSCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)hydroxylamine hydrochloride typically involves the reaction of but-3-yn-1-amine with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the hydrochloride salt. The reaction can be represented as follows:
But-3-yn-1-amine+Hydroxylamine hydrochloride→N-(but-3-yn-1-yl)hydroxylamine hydrochloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)hydroxylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, thiols, or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines.
Scientific Research Applications
N-(but-3-yn-1-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
Reactivity Differences :
- The alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition), distinguishing N-(but-3-yn-1-yl)hydroxylamine HCl from saturated or aromatic derivatives .
- Hydroxylamine hydrochloride itself is prone to sulfonylation challenges, yielding mixtures of N- and O-sulfonylated products, whereas substituted derivatives may show regioselective reactivity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(but-3-yn-1-yl)hydroxylamine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide). For example, in the synthesis of structurally similar propargylamine derivatives, a yield of ~27–30% was achieved under these conditions. Reaction efficiency can be enhanced by controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to coupling reagent) and maintaining anhydrous conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the alkyne proton (δ ~2.5–3.0 ppm) and hydroxylamine protons (δ ~5.0–6.0 ppm).
- FTIR : Identify characteristic peaks for N–H (3300–3500 cm⁻¹) and C≡C (2100–2260 cm⁻¹).
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ at m/z ≈ 136.6).
- Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (C₄H₈ClNO) .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodological Answer : Hydroxylamine derivatives exhibit autocatalytic decomposition under thermal stress. For this compound:
- Storage : Keep at 2–8°C in airtight, desiccated containers to prevent moisture absorption.
- Decomposition Kinetics : Monitor via DSC (Differential Scanning Calorimetry); decomposition onset temperatures typically range 80–120°C. Avoid prolonged exposure to light or oxidizing agents .
Q. How is this compound utilized in analytical chemistry, particularly in redox reactions?
- Methodological Answer : It acts as a reducing agent in metal speciation studies. For example, in Fe(III)EDTA reduction to Fe(II)EDTA, hydroxylamine hydrochloride (10% w/v) is added to maintain a reductive environment. However, ascorbic acid may be substituted to improve reproducibility in iron-rich matrices, as hydroxylamine can incompletely reduce Fe³⁺ in the presence of competing ions .
Advanced Research Questions
Q. What experimental approaches are used to study the autocatalytic decomposition kinetics of this compound?
- Methodological Answer : Conduct isothermal calorimetry (e.g., TAM III) to measure heat flow under controlled temperatures. Kinetic parameters (e.g., activation energy, pre-exponential factor) are derived using the Kissinger method. For hydroxylamine derivatives, activation energies range 80–120 kJ/mol, with decomposition pathways involving radical intermediates .
Q. How does the alkyne moiety in this compound influence its reactivity in click chemistry applications?
- Methodological Answer : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). To optimize reaction selectivity:
- Use Cu(I) catalysts (e.g., CuBr) with ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to detect triazole formation (retention time ~8–12 min in C18 columns) .
Q. What strategies mitigate risks of side reactions when using this compound in multi-step syntheses?
- Methodological Answer :
- Protection of Reactive Groups : Temporarily protect the hydroxylamine group with Boc (tert-butoxycarbonyl) during coupling steps.
- Low-Temperature Reactions : Perform reactions at 0–5°C to suppress alkyne polymerization.
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) to isolate the target compound from byproducts like oligomers .
Q. How can researchers assess the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodological Answer :
- MAO Inhibition Assays : Incubate with monoamine oxidase (MAO-A/MAO-B) and measure kynuramine→4-hydroxyquinoline conversion via fluorescence (λₑₓ 315 nm, λₑₘ 380 nm).
- Binding Affinity Studies : Use SPR (Surface Plasmon Resonance) with immobilized enzymes to determine KD values.
- Cellular Toxicity : Evaluate IC₅₀ in HEK-293 cells using MTT assays, ensuring concentrations ≤10 mM to avoid nonspecific cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
